Dimethyl 2-(2-chlorophenoxy)malonate
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Overview
Description
Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenoxy group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chlorophenoxy)malonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-chlorophenoxy)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Under thermal conditions, the malonate moiety can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Solvents: DMF, THF, methanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substituted Malonates: Resulting from nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis.
Substituted Acetic Acids: Produced via decarboxylation.
Scientific Research Applications
Dimethyl 2-(2-chlorophenoxy)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agricultural Chemicals: Precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of dimethyl 2-(2-chlorophenoxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate intermediate is highly reactive and can form carbon-carbon bonds with electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-chlorophenoxy)malonate
- Dimethyl 2-(2-bromophenoxy)malonate
- Dimethyl 2-(2-fluorophenoxy)malonate
Uniqueness
Dimethyl 2-(2-chlorophenoxy)malonate is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The position of the chlorine atom on the phenoxy ring can influence the compound’s reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C11H11ClO5 |
---|---|
Molecular Weight |
258.65 g/mol |
IUPAC Name |
dimethyl 2-(2-chlorophenoxy)propanedioate |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3 |
InChI Key |
VNFZAVJKBASDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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